molecular formula C16H19N5O3 B2634996 N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946335-04-2

N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2634996
CAS RN: 946335-04-2
M. Wt: 329.36
InChI Key: UFROMKRITITOEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole-3-carboxamides, has been achieved from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with the liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized . This environmentally benign reaction proceeds in toluene under microwave conditions .


Chemical Reactions Analysis

Triazines and tetrazines, which are part of the structure of the compound , are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Synthesis and Derivatives Development

Researchers have developed various synthetic pathways to create novel heterocyclic compounds, including derivatives of imidazo-sym-triazine, which are of interest due to their potential biological activities. For example, Dovlatyan et al. explored the conversion of 2-dimethylamino-4,6,7,8-tetrahydroimidazo[1,2-a]-sym-triazin-4-one into derivatives of urea and N-arenesulfonyl-substituted imidazo-sym-triazinones through the action of aryl isocyanates and arenesulfonyl chlorides (Dovlatyan et al., 2009). This work underscores the chemical versatility and potential for further functionalization of these compounds.

Antitumor Activity

Some derivatives of tetrahydroimidazo[2,1-c][1,2,4]triazine have been identified with antitumor activities. For instance, Sztanke et al. reported on the design of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones and their in vitro cytotoxic activities against various carcinoma cells. Compound 19 showed strong affinity to LS180 cancer cells at lower concentrations and was non-toxic towards normal cell lines, indicating its selective antitumor potential (Sztanke et al., 2007).

Synthesis and Evaluation as Kinase Inhibitors

The exploration into kinase inhibitors has led to the synthesis of novel 4-phenoxypyridine derivatives containing various carboxamide moieties. Liu et al. synthesized derivatives that demonstrated moderate to good antitumor activities, with certain compounds showing significant inhibitory activities against c-Met kinase and various cancer cell lines. These findings highlight the therapeutic potential of such derivatives in cancer treatment (Liu et al., 2020).

Mechanism of Action

properties

IUPAC Name

N-(3-methoxypropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-24-11-5-8-17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFROMKRITITOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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